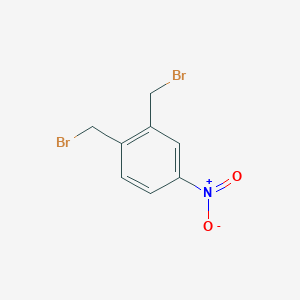

1,2-Bis(bromomethyl)-4-nitrobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,2-bis(bromomethyl)-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Br2NO2/c9-4-6-1-2-8(11(12)13)3-7(6)5-10/h1-3H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZEFZKJSWNPTPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])CBr)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Br2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30445869 | |

| Record name | 1,2-BIS(BROMOMETHYL)-4-NITROBENZENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30445869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6425-66-7 | |

| Record name | 1,2-BIS(BROMOMETHYL)-4-NITROBENZENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30445869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 1,2-Bis(bromomethyl)-4-nitrobenzene from 1,2-bis(bromomethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis of 1,2-bis(bromomethyl)-4-nitrobenzene from 1,2-bis(bromomethyl)benzene. The document details the experimental protocol, presents key quantitative data in a structured format, and includes a visual representation of the synthetic workflow. This compound can serve as a versatile building block in the development of more complex molecules within the pharmaceutical and materials science sectors.

Introduction

The nitration of aromatic compounds is a fundamental electrophilic aromatic substitution reaction. The introduction of a nitro group onto an aromatic ring, such as in the conversion of 1,2-bis(bromomethyl)benzene to this compound, significantly alters the electronic properties of the molecule. The strong electron-withdrawing nature of the nitro group deactivates the ring towards further electrophilic substitution and provides a handle for subsequent chemical transformations, such as reduction to an amine group. The bromomethyl groups offer reactive sites for nucleophilic substitution, making the target molecule a valuable intermediate for constructing more elaborate molecular architectures.

Synthetic Pathway

The synthesis of this compound is achieved through the direct nitration of 1,2-bis(bromomethyl)benzene using a nitrating agent, typically a mixture of a nitrate salt and a strong acid. The reaction proceeds via an electrophilic aromatic substitution mechanism where the nitronium ion (NO₂⁺) is the active electrophile.

Experimental Protocol

The following protocol for the synthesis of this compound is based on established laboratory procedures.[1]

Materials:

-

1,2-bis(bromomethyl)benzene

-

Potassium nitrate (KNO₃)

-

Sulfuric acid (H₂SO₄), concentrated

-

Ice

Procedure:

-

In a suitable reaction vessel, dissolve 1,2-bis(bromomethyl)benzene (72.2 g, 300 mmol) in concentrated sulfuric acid (600 mL) and cool the solution to 0 °C using an ice bath.

-

To the stirred solution, add potassium nitrate (33.0 g, 330 mmol) in batches over a period of 1 hour, ensuring the temperature is maintained at 0 °C.

-

After the addition is complete, continue to stir the reaction mixture at 0 °C for an additional 3 hours.

-

Pour the reaction mixture into ice water and stir at 0 °C for 2 hours to precipitate the product.

-

Collect the solid product by filtration.

-

Wash the collected solid with water several times to remove any residual acid.

-

Dry the product to obtain this compound as a white solid.[1]

-

The product can be further purified by recrystallization from a mixture of ethyl acetate and petroleum ether.[1]

Quantitative Data

The following table summarizes the key quantitative data associated with the synthesis.

| Parameter | Value | Reference |

| Yield | 68% | [1] |

| Melting Point | 73-74 °C | [1] |

| ¹H NMR (δ, ppm) | ||

| H-3 | 8.25 (d, J = 2.3 Hz, 1H) | [1] |

| H-5 | 8.15 (dd, J = 8.4, 2.3 Hz, 1H) | [1] |

| H-6 | 7.56 (d, J = 8.4 Hz, 1H) | [1] |

| CH₂Br | 4.67 (s, 2H), 4.66 (s, 2H) | [1] |

| ¹³C NMR (δ, ppm) | 148.0, 143.4, 138.3, 132.1, 125.9, 124.1, 28.0, 27.5 | [1] |

| Elemental Analysis | C: 31.1%, H: 2.3%, N: 4.5% (Consistent with calculated values for C₈H₇NBr₂O₂) | [1] |

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Crystal Structure of 1,2-Bis(bromomethyl)-4-nitrobenzene and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural chemistry of 1,2-bis(bromomethyl)-4-nitrobenzene and its closely related derivatives. Due to the limited availability of public crystallographic data for this compound, this guide presents its synthesis and leverages crystallographic data from analogous compounds to infer its structural properties. The document details experimental protocols for synthesis and single-crystal X-ray diffraction, presents quantitative data in structured tables, and utilizes visualizations to illustrate experimental workflows.

Synthesis of this compound

A general procedure for the synthesis of this compound involves the nitration of 1,2-bis(bromomethyl)benzene. The following protocol is based on established methods.[1]

Experimental Protocol: Synthesis

-

Reaction Setup: Dissolve 1,2-bis(bromomethyl)benzene (300 mmol) in concentrated sulfuric acid (CH₂SO₄, 600 mL) in a flask equipped with a stirrer and cooled to 0°C in an ice bath.

-

Nitration: Add potassium nitrate (KNO₃, 330 mmol) to the stirred solution in batches over a period of one hour, maintaining the temperature at 0°C.

-

Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0°C for an additional three hours.

-

Quenching: Pour the reaction mixture into ice water and stir for two hours at 0°C.

-

Product Isolation: Collect the resulting solid product by filtration.

-

Purification: Wash the solid product several times with water and then dry it to yield this compound. The product can be further purified by recrystallization from a mixture of ethyl acetate and petroleum ether.

The structure of the resulting this compound can be confirmed using ¹H and ¹³C NMR spectroscopy.[1]

Crystal Structure Analysis: Insights from Derivatives

Crystallographic Data of Related Nitrobenzene Derivatives

The following table summarizes the crystallographic data for several single-substituted and di-substituted nitrobenzene derivatives. This data can be used to anticipate the unit cell parameters and space group of this compound.

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z | Ref. |

| 1-Bromo-4-methyl-2-nitrobenzene | C₇H₆BrNO₂ | Orthorhombic | Pna2₁ | 13.016(5) | 14.617(5) | 4.037(5) | 90 | 90 | 90 | 768.1(10) | 4 | [2] |

| 4-Bromo-1-nitrobenzene | C₆H₄BrNO₂ | Triclinic | P-1 | 6.3676(6) | 7.3635(7) | 7.6798(7) | 65.554(9) | 87.705(8) | 88.884(8) | 327.54(5) | 2 | [3] |

| 1-Chloro-2-methyl-4-nitrobenzene | C₇H₆ClNO₂ | Monoclinic | P2₁/n | 13.5698(8) | 3.7195(3) | 13.5967(8) | 90 | 91.703(3) | 90 | 685.96(10) | 4 | [4] |

Structural Features of Bromomethyl-Substituted Benzenes

Studies on various bromomethyl-substituted benzenes reveal that the packing of these molecules in the crystal lattice is significantly influenced by interactions involving the bromomethyl groups, such as C-H···Br and Br···Br contacts.[5][6] In the case of ortho-bis(bromomethyl)benzene, C-H···π interactions are also a major contributing factor to the crystal packing.[5]

Experimental Protocol for Crystal Structure Determination

The determination of the crystal structure of a compound like this compound typically involves single-crystal X-ray diffraction. A generalized workflow for this process is outlined below.

Workflow for Single-Crystal X-ray Diffraction

Detailed Methodologies

-

Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or by slow cooling of a hot, saturated solution.

-

Data Collection: A suitable single crystal is mounted on a diffractometer. X-ray diffraction data is collected at a specific temperature, often a low temperature such as 100 K or 181 K, to minimize thermal vibrations.[2][3]

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F².

-

Analysis: The refined structure provides information on bond lengths, bond angles, and torsion angles. Intermolecular interactions, such as hydrogen bonds and halogen bonds, are also analyzed to understand the crystal packing.

Logical Relationships in Synthesis

The synthesis of substituted nitrobenzenes often involves a series of electrophilic aromatic substitution reactions. The order of these reactions is crucial to obtain the desired isomer.

Conclusion

This technical guide has provided a detailed overview of the synthesis and potential structural characteristics of this compound. While the crystal structure of the title compound is not publicly available, the crystallographic data of related derivatives offer valuable insights into its molecular geometry and packing in the solid state. The provided experimental protocols for synthesis and crystallographic analysis serve as a practical resource for researchers in the field of medicinal chemistry and materials science. Further research to determine the single-crystal X-ray structure of this compound is encouraged to provide a more complete understanding of its solid-state properties.

References

- 1. This compound | 6425-66-7 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. 4-Bromo-1-nitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. [PDF] Secondary Interactions in Bromomethyl-substituted Benzenes: Crystal Structures of Three α,α′-Bis-bromoxylenes, 1,2,3,5-Tetrakis(bromomethyl)benzene, and 1,2,4,5-Tetrakis(bromomethyl)benzene | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1,2-Bis(bromomethyl)-4-nitrobenzene: Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Bis(bromomethyl)-4-nitrobenzene is a versatile bifunctional electrophile widely employed in organic synthesis. Its unique structural features, comprising two reactive benzylic bromide moieties and an electron-withdrawing nitro group, make it a valuable precursor for the construction of a diverse array of heterocyclic compounds, particularly those with potential applications in medicinal chemistry. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, with a focus on its utility in the synthesis of isoindoline and tetrahydroisoquinoline derivatives. Detailed experimental protocols and characterization data are presented to facilitate its practical application in a research and development setting.

Chemical Properties

This compound is a white solid at room temperature.[1] A summary of its key chemical and physical properties is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₇Br₂NO₂ | [1] |

| Molecular Weight | 308.95 g/mol | [1] |

| Melting Point | 73-74 °C | [1] |

| Appearance | White solid | [1] |

| CAS Number | 6425-66-7 | [1] |

Spectroscopic Data:

-

¹H NMR (CDCl₃, δ, ppm): 8.25 (d, J = 2.3 Hz, 1H, H-3), 8.15 (dd, J = 8.4, 2.3 Hz, 1H, H-5), 7.56 (d, J = 8.4 Hz, 1H, H-6), 4.67 (s, 2H, CH₂Br), 4.66 (s, 2H, CH₂Br).[1]

-

¹³C NMR (CDCl₃, δ, ppm): 148.0, 143.4, 138.3, 132.1, 125.9, 124.1, 28.0, 27.5.[1]

Synthesis

A common and efficient method for the synthesis of this compound involves the nitration of 1,2-bis(bromomethyl)benzene.

Experimental Protocol: Synthesis of this compound[1]

Materials:

-

1,2-Bis(bromomethyl)benzene (72.2 g, 300 mmol)

-

Potassium nitrate (KNO₃) (33.0 g, 330 mmol)

-

Sulfuric acid (CH₂SO₄) (600 mL)

-

Ice water

-

Ethyl acetate (EtOAc)

-

Petroleum ether

Procedure:

-

A solution of 1,2-bis(bromomethyl)benzene (72.2 g, 300 mmol) in sulfuric acid (600 mL) is prepared in a flask and cooled to 0 °C with stirring.

-

Potassium nitrate (33.0 g, 330 mmol) is added in batches to the stirred solution over a period of 1 hour, maintaining the temperature at 0 °C.

-

After the addition is complete, the reaction mixture is stirred at 0 °C for an additional 3 hours.

-

The reaction mixture is then carefully poured into ice water and stirred at 0 °C for 2 hours.

-

The resulting solid product is collected by filtration, washed several times with water, and dried.

-

Recrystallization from a mixture of ethyl acetate and petroleum ether affords this compound as a white solid (63.1 g, 68% yield).

Synthesis Workflow:

References

Spectroscopic Analysis of 1,2-Bis(bromomethyl)-4-nitrobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 1,2-Bis(bromomethyl)-4-nitrobenzene (CAS No. 6425-66-7), focusing on Infrared (IR) Spectroscopy and Mass Spectrometry (MS). Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on well-established spectroscopic principles and data from analogous compounds. Detailed experimental protocols for obtaining such spectra are also provided.

Introduction

This compound is a substituted aromatic compound containing a nitro group and two bromomethyl functional groups. These features make it a potentially useful building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and functional materials. Accurate spectroscopic characterization is crucial for confirming the identity and purity of this compound. This guide outlines the expected key features in its IR and mass spectra.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for this compound.

Table 1: Predicted Infrared (IR) Spectroscopy Data

The IR spectrum of this compound is expected to be dominated by the characteristic absorptions of the nitro group, the aromatic ring, and the bromomethyl groups.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| Asymmetric NO₂ Stretch | 1520 - 1560 | Strong | One of the most characteristic peaks for a nitroaromatic compound. |

| Symmetric NO₂ Stretch | 1340 - 1360 | Strong | The second highly characteristic peak for a nitroaromatic compound. |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium to Weak | Typical for C-H bonds on a benzene ring. |

| C-H Stretch (Aliphatic) | 2920 - 3000 | Medium to Weak | Arises from the CH₂ groups. |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium | A series of bands indicating the aromatic ring. |

| C-N Stretch | 840 - 880 | Medium | Stretching of the bond connecting the nitro group to the ring. |

| C-Br Stretch | 600 - 700 | Strong to Medium | Characteristic absorption for a brominated aliphatic carbon. |

| C-H Bend (out-of-plane) | 750 - 900 | Strong | The substitution pattern on the benzene ring will influence the exact position. |

Table 2: Predicted Mass Spectrometry (MS) Data

The mass spectrum, likely obtained via Electron Ionization (EI), will exhibit a characteristic isotopic pattern due to the presence of two bromine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.

| Ion | Predicted m/z | Relative Abundance Pattern | Notes |

| [M]⁺ | 307, 309, 311 | 1:2:1 | Molecular ion peak, showing the characteristic M, M+2, and M+4 pattern for a dibrominated compound. |

| [M-Br]⁺ | 228, 230 | 1:1 | Loss of one bromine atom. |

| [M-NO₂]⁺ | 261, 263, 265 | 1:2:1 | Loss of the nitro group. |

| [M-CH₂Br]⁺ | 214, 216 | 1:1 | Loss of a bromomethyl radical. |

| [C₇H₅NO₂]⁺ | 151 | - | Fragment corresponding to nitrotoluene. |

| [C₇H₆]⁺ | 90 | - | Toluene fragment. |

| [C₆H₄]⁺ | 76 | - | Benzene ring fragment. |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic characterization of solid organic compounds like this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol is for obtaining an IR spectrum of a solid sample using the Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) pellet method.[1][2][3]

A. Attenuated Total Reflectance (ATR) Method

-

Background Spectrum: Ensure the ATR crystal is clean and run a background spectrum.

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Pressure Application: Apply pressure to ensure good contact between the sample and the crystal.

-

Data Acquisition: Acquire the FTIR spectrum, typically over a range of 4000-400 cm⁻¹.

B. Potassium Bromide (KBr) Pellet Method

-

Sample Preparation: Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Electron Ionization Mass Spectrometry (EI-MS)

This protocol outlines a general procedure for obtaining a mass spectrum of a volatile or semi-volatile solid compound.[4][5]

-

Sample Introduction: Introduce a small amount of the this compound sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

-

Vaporization: Gently heat the probe to volatilize the sample into the ion source.

-

Ionization: Bombard the gaseous sample molecules with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.[4][5][6]

-

Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) where they are separated based on their mass-to-charge (m/z) ratio.

-

Detection: Detect the separated ions and generate a mass spectrum that plots the relative abundance of each ion as a function of its m/z ratio.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound like this compound.

Caption: Workflow for the synthesis and spectroscopic confirmation of this compound.

References

- 1. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 2. drawellanalytical.com [drawellanalytical.com]

- 3. eng.uc.edu [eng.uc.edu]

- 4. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 5. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 6. chem.libretexts.org [chem.libretexts.org]

Solubility of 1,2-Bis(bromomethyl)-4-nitrobenzene in common organic solvents

An In-depth Technical Guide to the Solubility of 1,2-Bis(bromomethyl)-4-nitrobenzene in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a key intermediate in various synthetic organic chemistry processes. Understanding the solubility of this compound is crucial for reaction optimization, purification, and formulation development. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide also presents a general experimental protocol for determining its solubility in various common organic solvents.

Anticipated Solubility Profile

Based on the structural features of this compound, which include two bromomethyl groups and a nitro group on a benzene ring, a qualitative solubility profile can be anticipated. The presence of the polar nitro group and the polarizable bromine atoms suggests that the molecule will exhibit some degree of polarity. However, the aromatic ring and the methylene groups contribute to its nonpolar character.

It is expected to be soluble in chlorinated solvents such as dichloromethane and chloroform, as well as in polar aprotic solvents like acetone and ethyl acetate. Its solubility in alcohols, such as methanol and ethanol, is anticipated to be lower. It is likely to be poorly soluble in nonpolar solvents like hexanes and water.

Quantitative Solubility Data

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in a range of common organic solvents. Therefore, the following table is provided as a template for researchers to record their experimentally determined solubility data.

| Solvent Class | Solvent | Temperature (°C) | Solubility ( g/100 mL) | Observations |

| Halogenated | Dichloromethane | |||

| Chloroform | ||||

| Ketones | Acetone | |||

| Methyl Ethyl Ketone | ||||

| Esters | Ethyl Acetate | |||

| Ethers | Tetrahydrofuran (THF) | |||

| Diethyl Ether | ||||

| Alcohols | Methanol | |||

| Ethanol | ||||

| Isopropanol | ||||

| Aromatic Hydrocarbons | Toluene | |||

| Apolar Solvents | Hexane |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in a given solvent. This protocol is based on the widely used isothermal equilibrium method.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Scintillation vials or sealed flasks

-

Constant temperature shaker or water bath

-

Syringe filters (0.45 µm, solvent-compatible)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature.

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed syringe.

-

Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

-

Dilute the filtered solution with the same solvent to a concentration suitable for the chosen analytical method.

-

-

Concentration Analysis:

-

HPLC Method:

-

Develop a suitable HPLC method with a UV detector set to an appropriate wavelength for this compound.

-

Prepare a series of standard solutions of known concentrations.

-

Generate a calibration curve by plotting the peak area against the concentration of the standard solutions.

-

Inject the diluted sample solution and determine its concentration from the calibration curve.

-

-

UV-Vis Spectrophotometry Method:

-

Determine the wavelength of maximum absorbance (λmax) for this compound in the chosen solvent.

-

Prepare a series of standard solutions and generate a calibration curve of absorbance versus concentration.

-

Measure the absorbance of the diluted sample and determine its concentration from the calibration curve.

-

-

-

Calculation of Solubility:

-

Calculate the concentration of the undiluted saturated solution, taking into account the dilution factor.

-

Express the solubility in desired units, such as g/100 mL or mg/mL.

-

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for solubility determination.

An In-depth Technical Guide on the Thermal Stability and Decomposition of 1,2-Bis(bromomethyl)-4-nitrobenzene

Introduction

1,2-Bis(bromomethyl)-4-nitrobenzene is a polyfunctional aromatic compound featuring a nitro group and two bromomethyl substituents. These functional groups are known to impart thermal instability to organic molecules. The presence of both a nitro group, a common energetic functional group, and labile carbon-bromine bonds suggests that this compound may be susceptible to exothermic decomposition upon heating. A thorough understanding of its thermal stability is crucial for safe handling, storage, and use in research and development, particularly in the context of drug development where thermal processing may be required.

This technical guide provides a comprehensive overview of the expected thermal behavior of this compound. Due to the absence of specific experimental data for this compound, this guide draws upon established knowledge of the thermal decomposition of related nitroaromatic compounds and nitrobenzyl halides to provide a predictive assessment.

Physicochemical Properties of Analogous Compounds

To contextualize the thermal stability of this compound, it is useful to consider the properties of its structural analogues, the nitrobenzyl bromide isomers.

| Property | o-Nitrobenzyl Bromide | m-Nitrobenzyl Bromide | p-Nitrobenzyl Bromide |

| Molecular Formula | C₇H₆BrNO₂ | C₇H₆BrNO₂ | C₇H₆BrNO₂ |

| Molecular Weight | 216.03 g/mol | 216.03 g/mol | 216.03 g/mol [1] |

| Appearance | Pale yellow crystals | White to light yellow powder or crystals | Pale yellow crystalline solid[1] |

| Melting Point | 44-46 °C | 58-59 °C | 96-99 °C |

| Boiling Point | Decomposes above 125-130 °C[2] | Not available | 289 °C (decomposes)[1] |

| General Stability | Least stable of the isomers; known to decompose explosively[2]. | More stable than the ortho isomer[2]. | Generally the most stable of the three isomers[2]. |

Predicted Thermal Stability and Decomposition

Based on a study of nitrobenzyl halide isomers by Cardillo and Girelli, several key trends in thermal stability can be identified which are relevant to this compound[2].

-

Effect of the Bromine Atom: Bromide derivatives of nitrobenzyl compounds are less thermally stable than their chloride counterparts[2]. This suggests that the C-Br bonds in this compound are likely points of initial decomposition.

-

Effect of Substituent Position: Ortho-isomers of nitrobenzyl halides are less stable than the meta and para isomers[2]. The 1,2-bis(bromomethyl) substitution pattern in the target molecule places one of the bromomethyl groups ortho to the other, which could contribute to reduced thermal stability.

-

Exothermic Decomposition: All tested nitrobenzyl halides decompose exothermally with significant gas evolution[2]. It is highly probable that this compound will also exhibit exothermic decomposition.

Given these factors, this compound is predicted to be a thermally sensitive compound. The presence of two bromomethyl groups, one of which is in an ortho-like position relative to the other methyl bromide, along with the nitro group, likely results in a lower decomposition temperature compared to the monobrominated p-nitrobenzyl bromide.

The thermal decomposition of this compound is likely to proceed through a complex series of reactions. A plausible initial step is the homolytic cleavage of a carbon-bromine bond, which is generally the weakest bond in such molecules. This would generate a benzyl-type radical and a bromine radical. The presence of the electron-withdrawing nitro group can further influence the stability of the resulting radicals.

Subsequent reactions could involve:

-

Radical recombination and polymerization.

-

Elimination of HBr.

-

Reactions involving the nitro group, potentially leading to the formation of nitrogen oxides (NOx)[3][4][5].

Hazardous decomposition products are expected to include hydrogen bromide, carbon monoxide, carbon dioxide, and nitrogen oxides[3][5].

Caption: Plausible decomposition pathway for this compound.

Recommended Experimental Protocols for Thermal Analysis

To definitively determine the thermal stability and decomposition characteristics of this compound, the following standard thermal analysis techniques are recommended.

Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the temperatures at which the material decomposes and the fraction of mass lost during decomposition.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small, representative sample of this compound (typically 1-5 mg) is accurately weighed into a tared TGA pan (e.g., alumina or platinum).

-

Atmosphere: The experiment is typically run under an inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (Tonset) and the temperatures of maximum decomposition rates (from the derivative of the TGA curve, DTG).

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the temperatures and enthalpies of thermal transitions, such as melting and decomposition.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small amount of sample (typically 1-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum or gold-plated stainless steel for higher temperatures and pressures). An empty, sealed pan is used as a reference.

-

Atmosphere: The experiment is conducted under an inert atmosphere (e.g., nitrogen) at a constant flow rate.

-

Temperature Program: The sample and reference are heated from ambient temperature at a constant rate (e.g., 10 °C/min) over a temperature range that encompasses the expected melting and decomposition events.

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition). The onset temperature, peak maximum temperature, and enthalpy (area under the peak) of each event are determined.

Caption: General experimental workflow for thermal analysis of this compound.

Safety and Handling

Given the predicted thermal instability and the known hazards of related compounds, strict safety precautions are essential when handling this compound.

-

Avoid Heat and Ignition Sources: The compound should be stored away from heat, sparks, and open flames. Strong heating should be avoided.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases[3].

-

Decomposition Hazards: Be aware that thermal decomposition can be exothermic and may lead to a rapid increase in temperature and pressure, especially in a closed system. Decomposition may produce toxic and corrosive gases such as HBr and NOx[3][5].

Conclusion

While direct experimental data on the thermal properties of this compound is currently lacking, a review of structurally similar compounds provides a strong basis for predicting its behavior. The presence of two bromomethyl groups and a nitro group on the benzene ring suggests that the compound is likely to be thermally sensitive and undergo exothermic decomposition at elevated temperatures. The primary decomposition pathway is anticipated to involve the cleavage of the C-Br bonds, leading to the formation of hazardous gaseous products.

It is strongly recommended that experimental thermal analysis using TGA and DSC be performed to accurately determine the decomposition temperature, enthalpy of decomposition, and kinetic parameters. This data is critical for ensuring the safe handling, storage, and application of this compound in any research or development setting.

References

Molecular formula and weight of 1,2-Bis(bromomethyl)-4-nitrobenzene

An In-depth Technical Guide to 1,2-Bis(bromomethyl)-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical intermediate this compound, focusing on its molecular properties, synthesis, and potential applications as a scaffold in medicinal chemistry and drug development. The document includes detailed experimental protocols and safety guidelines to support research and development activities.

Chemical Properties and Data

This compound is a substituted aromatic compound featuring two reactive bromomethyl groups and a nitro group. These functional groups make it a versatile building block for synthesizing more complex molecules. Key quantitative data are summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₇Br₂NO₂ | [1] |

| Molecular Weight | 308.95 g/mol | [1] |

| Melting Point | 73-74 °C | [2] |

| Appearance | White solid | [2] |

| Elemental Analysis | C: 31.1%, H: 2.3%, N: 4.5% | [2] |

Experimental Protocols

Synthesis of this compound

A general procedure for the synthesis of this compound involves the nitration of 1,2-bis(bromomethyl)benzene.[2]

Materials:

-

1,2-bis(bromomethyl)benzene (72.2 g, 300 mmol)

-

Potassium nitrate (KNO₃) (33.0 g, 330 mmol)

-

Sulfuric acid (CH₂SO₄) (600 mL)

-

Ice water

-

Ethyl acetate (EtOAc) / Petroleum ether

Procedure:

-

A solution of 1,2-bis(bromomethyl)benzene in sulfuric acid is prepared in a reaction vessel and cooled to 0 °C.[2]

-

Potassium nitrate (KNO₃) is added in batches to the stirred solution over a period of 1 hour, maintaining the temperature at 0 °C.[2]

-

After the addition is complete, the reaction mixture is stirred for an additional 3 hours at 0 °C.[2]

-

The reaction mixture is then carefully poured into ice water and stirred for 2 hours at 0 °C to precipitate the product.[2]

Purification and Characterization:

-

The solid product is collected by filtration.[2]

-

The collected solid is washed several times with water and then dried.[2]

-

The final product, this compound, is obtained as a white solid with a yield of approximately 68%.[2]

-

The structure of the product can be confirmed by ¹H NMR and ¹³C NMR spectroscopy.[2]

Applications in Drug Development

While direct applications of this compound in approved drugs are not documented, its structure is highly valuable for creating novel molecular entities in drug discovery. The two bromomethyl groups are excellent leaving groups for nucleophilic substitution reactions, allowing for the attachment of various pharmacophores. The nitro group can be readily reduced to an amine, a key functional group in many active pharmaceutical ingredients (APIs).[3][4] This dual reactivity makes it a versatile starting material for building libraries of compounds for biological screening.

The general strategy involves using the compound as a central scaffold to link different chemical moieties, potentially leading to molecules with novel therapeutic activities in areas such as oncology and cardiovascular disease.[4]

Safety and Handling

As a reactive chemical intermediate, this compound requires careful handling in a well-ventilated area, preferably a chemical fume hood.[1]

Personal Protective Equipment (PPE):

-

Gloves: Wear chemical-impermeable gloves. Gloves must be inspected before use.[1]

-

Eye Protection: Use safety glasses or a face shield.[1]

-

Clothing: Wear suitable protective clothing to avoid skin contact.[1]

First Aid Measures:

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen.[1]

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[1]

-

Eye Contact: Rinse eyes with pure water for at least 15 minutes and consult a doctor.[1]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]

Spill and Disposal:

-

In case of a spill, prevent further leakage if safe to do so.[1] Collect the material using spark-proof tools and place it in a suitable, closed container for disposal.[1]

-

Disposal should be carried out by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing. Do not discharge into sewer systems.[1]

References

An In-depth Technical Guide to 1,2-Bis(bromomethyl)-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,2-Bis(bromomethyl)-4-nitrobenzene, a key intermediate in organic synthesis. This document details its chemical identity, physical and spectral properties, a detailed synthesis protocol, and safety information, tailored for professionals in research and drug development.

Chemical Identity and Properties

This compound is a substituted aromatic compound. Its formal IUPAC name is This compound .[1] The Chemical Abstracts Service (CAS) has assigned the registry number 6425-66-7 to this compound.[1][2]

Table 1: Chemical Identifiers and Molecular Properties

| Identifier | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 6425-66-7 | [1][2] |

| Molecular Formula | C₈H₇Br₂NO₂ | [1][2] |

| Molecular Weight | 308.95 g/mol | [1][2] |

| MDL Number | MFCD08234715 | [1] |

Table 2: Physicochemical Properties

| Property | Value | Reference |

| Physical Appearance | White solid | [1] |

| Melting Point | 73-74 °C | [1] |

| Solubility | Soluble in EtOAc/petroleum ether | [1] |

Spectral Data

The structure of this compound has been confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and elemental analysis.[1]

Table 3: ¹H NMR Spectral Data (Solvent: Not Specified)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Reference |

| 8.25 | d, J = 2.3 Hz | 1H | H-3 | [1] |

| 8.15 | dd, J = 8.4, 2.3 Hz | 1H | H-5 | [1] |

| 7.56 | d, J = 8.4 Hz | 1H | H-6 | [1] |

| 4.67 | s | 2H | CH₂Br | [1] |

| 4.66 | s | 2H | CH₂Br | [1] |

Table 4: ¹³C NMR Spectral Data (Solvent: Not Specified)

| Chemical Shift (δ, ppm) | Reference |

| 148.0 | [1] |

| 143.4 | [1] |

| 138.3 | [1] |

| 132.1 | [1] |

| 125.9 | [1] |

| 124.1 | [1] |

| 28.0 | [1] |

| 27.5 | [1] |

Table 5: Elemental Analysis

| Element | Calculated Value (%) | Measured Value (%) | Reference |

| C | 31.1% | 31.1% | [1] |

| H | 2.3% | 2.3% | [1] |

| N | 4.5% | 4.5% | [1] |

Experimental Protocol: Synthesis

The following is a detailed protocol for the synthesis of this compound from 1,2-bis(bromomethyl)benzene.[1]

Materials:

-

1,2-bis(bromomethyl)benzene (72.2 g, 300 mmol)

-

Potassium nitrate (KNO₃) (33.0 g, 330 mmol)

-

Sulfuric acid (CH₂SO₄) (600 mL)

-

Ice water

-

Ethyl acetate (EtOAc)

-

Petroleum ether

Procedure:

-

A solution of 1,2-bis(bromomethyl)benzene in sulfuric acid is prepared in a suitable reaction vessel and cooled to 0 °C.

-

Potassium nitrate is added in batches to the stirred solution over a period of 1 hour, maintaining the temperature at 0 °C.

-

The reaction mixture is stirred for an additional 3 hours at 0 °C after the addition is complete.

-

The reaction mixture is then poured into ice water and stirred for 2 hours at 0 °C.

-

The resulting solid product is collected by filtration.

-

The solid is washed several times with water and then dried.

-

The crude product is purified by recrystallization from a mixture of ethyl acetate and petroleum ether to yield this compound as a white solid (63.1 g, 68% yield).[1]

Caption: Synthesis workflow for this compound.

Safety Information

Appropriate safety precautions should be taken when handling this compound and the reagents used in its synthesis. This includes working in a well-ventilated area, wearing suitable protective clothing, gloves, and eye protection.[3] In case of fire, use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.[3] For detailed safety information, consult the Material Safety Data Sheet (MSDS).

Logical Relationship of Technical Data

The following diagram illustrates the logical flow and relationship of the information presented in this technical guide.

Caption: Logical structure of the technical guide for this compound.

References

An In-depth Technical Guide to the Safe Handling of 1,2-Bis(bromomethyl)-4-nitrobenzene

For researchers, scientists, and professionals in drug development, the proper handling of reactive chemical compounds is paramount to ensuring laboratory safety and experimental integrity. This guide provides a comprehensive overview of the health and safety precautions for 1,2-Bis(bromomethyl)-4-nitrobenzene, a compound that requires careful management due to its potential hazards.

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is harmful if swallowed, inhaled, or comes into contact with skin.[1][2][3] It is known to cause skin, eye, and respiratory tract irritation.[1][2][3][4] Prolonged or repeated exposure may cause damage to organs.[1][2][3]

Summary of Hazards:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled (Category 4).[1][2][3]

-

Skin Corrosion/Irritation: Causes skin irritation (Category 2).[1][2][3]

-

Eye Damage/Irritation: Causes serious eye irritation (Category 2).[1][2][3]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation (Category 3).[1][2]

-

Specific Target Organ Toxicity (Repeated Exposure): May cause damage to organs through prolonged or repeated exposure.[1][2][3]

Physical and Chemical Properties

A clear understanding of the physical and chemical properties of this compound is essential for its safe handling and storage.

| Property | Value |

| CAS Number | 6425-66-7 |

| Molecular Formula | C₈H₇Br₂NO₂ |

| Molecular Weight | 308.95 g/mol |

| Appearance | White to light yellow solid/powder |

| Melting Point | 73-74 °C |

| Solubility | No data available |

Experimental Protocols for Safe Handling

Adherence to strict experimental protocols is crucial when working with this compound. The following procedures are designed to minimize exposure and ensure a safe laboratory environment.

Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][5]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2][6]

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[6]

-

Hand Protection: Wear chemical-impermeable gloves. Gloves must be inspected for integrity before each use.[5]

-

Skin and Body Protection: A lab coat or other suitable protective clothing should be worn.[5][6] For tasks with a higher risk of exposure, fire/flame resistant and impervious clothing is recommended.[5]

-

Respiratory Protection: In cases of inadequate ventilation or when handling large quantities, a NIOSH-approved respirator may be necessary.[4][6]

Weighing and Transferring

-

Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area within the chemical fume hood by covering the surface with an absorbent, disposable liner.

-

Weighing: If possible, weigh the compound in a contained environment, such as a glove box, to prevent the generation of dust. If a glove box is not available, weigh the material in the fume hood, taking care to minimize air currents that could disperse the powder.

-

Transfer: Use a spatula or other appropriate tool to transfer the solid. Avoid scooping in a manner that creates dust. For dissolving the compound, add the solvent to the vessel containing the this compound slowly to prevent splashing.

-

Cleaning: After handling, decontaminate all surfaces and equipment. Dispose of any contaminated disposable materials as hazardous waste. Wash hands thoroughly with soap and water.[5]

First Aid Measures

In the event of exposure, immediate action is critical.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[5] Do not use mouth-to-mouth resuscitation.[5] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention.[5] |

| Eye Contact | Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[5] |

Accidental Release and Disposal

Accidental Release

-

Evacuation: Evacuate non-essential personnel from the area.[5]

-

Ventilation: Ensure the area is well-ventilated.

-

Containment: Prevent further spillage or leakage if it is safe to do so. Do not allow the chemical to enter drains.[5]

-

Cleanup: For solid spills, carefully sweep or shovel the material into a suitable, closed container for disposal. Avoid generating dust.[6] Use spark-proof tools and explosion-proof equipment.[5]

-

Decontamination: Clean the spill area thoroughly.

Waste Disposal

-

Dispose of this compound and any contaminated materials as hazardous waste.

-

The material may be sent to a licensed chemical destruction facility or disposed of through controlled incineration with flue gas scrubbing.[5]

-

Do not contaminate water, foodstuffs, or soil. Do not discharge into sewer systems.[5]

Safe Handling Workflow

The following diagram illustrates the key stages and safety precautions for handling this compound in a research setting.

Caption: Workflow for the safe handling of this compound.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Macrocycles Using 1,2-Bis(bromomethyl)-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macrocycles, cyclic molecules typically containing 12 or more atoms, represent a significant and growing class of therapeutic agents and research tools. Their unique structural features, which bridge the gap between small molecules and larger biologics, allow them to address challenging biological targets, including protein-protein interactions. The constrained yet flexible nature of macrocycles can lead to high binding affinity and selectivity.

1,2-Bis(bromomethyl)-4-nitrobenzene is a versatile building block for the synthesis of a variety of macrocyclic structures. The two reactive bromomethyl groups can readily undergo nucleophilic substitution reactions with dinucleophiles, such as diamines and dithiols, to form the macrocyclic ring. The presence of the nitro group offers several advantages: it can serve as a handle for further functionalization, and its electron-withdrawing nature can influence the physicochemical properties and biological activity of the final macrocycle.

These application notes provide an overview of the use of this compound in macrocycle synthesis, including key experimental protocols and data.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of macrocycles using precursors analogous to this compound, providing an indication of expected outcomes.

| Starting Dihalide | Dinucleophile | Macrocycle Ring Size | Yield (%) | Reference |

| 2,5-Bis(chloromethyl)-3,4-dimethylthieno[2,3-b]thiophene | 1,3-Bis(mercaptomethyl)benzene | 12 | - | [1] |

| 2,5-Bis(chloromethyl)-3,4-dimethylthieno[2,3-b]thiophene | 1,4-Bis(mercaptomethyl)benzene | 12 | 50 | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments in the synthesis of macrocycles using this compound.

Protocol 1: Synthesis of a Dithiancyclophane

This protocol is adapted from the synthesis of dithia-thienothiophenophanes and is applicable to the reaction of this compound with a dithiol.

Materials:

-

This compound

-

1,n-Alkanedithiol (e.g., 1,3-propanedithiol, 1,4-butanedithiol)

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Chloroform (CHCl₃)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

-

Petroleum ether

-

Nitrogen gas (inert atmosphere)

Procedure:

-

Under a nitrogen atmosphere, a solution of this compound (1 mmol) and the corresponding 1,n-alkanedithiol (1 mmol) in dry DMF (50 mL) is prepared.

-

This solution is added dropwise over a period of 8 hours to a stirred suspension of anhydrous potassium carbonate (250 mg) in dry DMF (100 mL) maintained at 60-70 °C.

-

After the addition is complete, the reaction mixture is stirred for an additional 16 hours at the same temperature.

-

The mixture is then cooled to room temperature and filtered through a pad of celite to remove inorganic salts.

-

The filtrate is concentrated under reduced pressure to yield a crude residue.

-

The residue is dissolved in chloroform, washed with water, and the organic layer is dried over anhydrous sodium sulfate.

-

The solvent is evaporated, and the crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of chloroform in petroleum ether) to afford the desired macrocycle.[1]

Characterization:

The structure of the synthesized macrocycle can be confirmed by standard spectroscopic methods:

-

¹H NMR Spectroscopy: To identify the chemical shifts and coupling constants of the aromatic and methylene protons.

-

¹³C NMR Spectroscopy: To confirm the carbon framework of the macrocycle.

-

Mass Spectrometry (MS): To determine the molecular weight of the product.

-

Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations.

Protocol 2: Synthesis of a Diazamacrocycle

This protocol describes a general method for the synthesis of a diazamacrocycle by reacting this compound with a diamine.

Materials:

-

This compound

-

Aliphatic or aromatic diamine (e.g., 1,4-diaminobutane, p-phenylenediamine)

-

Sodium Carbonate (Na₂CO₃) or another suitable base

-

Acetonitrile (CH₃CN) or another suitable solvent

-

Nitrogen gas (inert atmosphere)

Procedure:

-

A solution of this compound (1 mmol) in the chosen solvent (e.g., 50 mL of acetonitrile) is prepared in a reaction vessel under a nitrogen atmosphere.

-

A solution of the diamine (1 mmol) and base (e.g., 2.2 mmol of Sodium Carbonate) in the same solvent (e.g., 50 mL) is also prepared.

-

Under high-dilution conditions, both solutions are added simultaneously and dropwise over several hours to a larger volume of the refluxing solvent containing additional base. High-dilution is crucial to favor intramolecular cyclization over intermolecular polymerization.

-

After the addition is complete, the reaction mixture is refluxed for an additional period (e.g., 12-24 hours) to ensure complete reaction.

-

The reaction mixture is cooled, and the solvent is removed under reduced pressure.

-

The residue is partitioned between an organic solvent (e.g., dichloromethane or ethyl acetate) and water.

-

The organic layer is separated, washed with brine, and dried over a suitable drying agent (e.g., MgSO₄ or Na₂SO₄).

-

The solvent is evaporated, and the crude product is purified by an appropriate method, such as column chromatography or recrystallization, to yield the pure diazamacrocycle.

Visualizations

Synthetic Pathway for a Dithiancyclophane

Caption: General reaction scheme for the synthesis of a dithia-cyclophane.

Experimental Workflow for Macrocycle Synthesis and Purification

Caption: A typical workflow for the synthesis and purification of macrocycles.

Conclusion

This compound is a valuable and versatile starting material for the construction of a diverse range of macrocyclic compounds. The straightforward cyclization reactions with various dinucleophiles, such as diamines and dithiols, allow for the creation of novel molecular architectures. The incorporated nitro group provides opportunities for post-synthetic modifications, enabling the fine-tuning of the macrocycle's properties for applications in drug discovery, materials science, and supramolecular chemistry. The protocols and data presented here serve as a guide for researchers to explore the potential of this building block in their own synthetic endeavors.

References

Application of 1,2-Bis(bromomethyl)-4-nitrobenzene as a Crosslinking Agent: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Bis(bromomethyl)-4-nitrobenzene is a bifunctional electrophilic reagent that holds potential as a crosslinking agent in various applications, from materials science to biochemistry. The presence of two reactive bromomethyl groups allows for the formation of covalent linkages between nucleophilic residues in polymers and biomolecules. The nitro group, being strongly electron-withdrawing, enhances the reactivity of the benzylic bromides towards nucleophilic substitution. This document provides an overview of its potential applications, detailed experimental protocols for its use in polymer crosslinking, and a discussion on its prospective role in studying molecular interactions.

Principle of Crosslinking

The crosslinking mechanism of this compound relies on the nucleophilic substitution of the bromide ions by nucleophiles present in the polymer or biomolecule chains. Common nucleophiles include amines (-NH2), thiols (-SH), and hydroxyl (-OH) groups. The reaction proceeds via an SN2 mechanism, where the nucleophile attacks the electrophilic carbon of the bromomethyl group, leading to the displacement of the bromide ion and the formation of a stable covalent bond. The bifunctional nature of the molecule enables the connection of two separate polymer chains or different segments of the same chain, resulting in a three-dimensional network structure.

Application in Polymer Science: Crosslinking of Poly(p-phenylene vinylene) (PPV) Derivatives

While direct and detailed application notes for this compound are not extensively documented in publicly available literature, its utility can be inferred from studies on structurally similar compounds. For instance, a related compound, 2-Nitro-1,3,5-tris(bromomethyl)benzene, has been used in the synthesis of hyperbranched poly(p-phenylene vinylene) (PPV) derivatives, highlighting the role of nitro-substituted bromomethyl benzene compounds in polymer chemistry.[1][2] These polymers are of interest in the field of organic electronics for applications such as light-emitting diodes and polymeric solar cells.[3][4] The introduction of a nitro substituent can lower the polymer band gap and increase the absorption range.[1][2]

Experimental Protocol: Synthesis of a Crosslinked PPV Derivative (Hypothetical Protocol based on related syntheses)

This protocol describes a potential method for the synthesis of a crosslinked PPV derivative using this compound as a crosslinking agent. This is a generalized procedure and may require optimization for specific applications.

Materials:

-

1,4-Bis(bromomethyl)-2-methoxy-5-(2'-ethylhexyloxy)benzene (monomer)

-

This compound (crosslinking agent)

-

Potassium tert-butoxide (strong base)

-

Anhydrous tetrahydrofuran (THF) (solvent)

-

Methanol (for precipitation)

-

Standard glassware for inert atmosphere synthesis (Schlenk line, flasks, etc.)

-

Magnetic stirrer and heating plate

Procedure:

-

Monomer and Crosslinker Preparation: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the desired molar ratio of the monomer and this compound in anhydrous THF. The ratio will determine the crosslinking density and the resulting polymer properties.

-

Polymerization Initiation: In a separate Schlenk flask, prepare a solution of potassium tert-butoxide in anhydrous THF.

-

Reaction: Slowly add the potassium tert-butoxide solution to the monomer/crosslinker solution at room temperature with vigorous stirring. The reaction mixture will typically change color, indicating the onset of polymerization.

-

Polymerization: Allow the reaction to proceed for a specified time (e.g., 2-24 hours) at room temperature or with gentle heating to control the molecular weight and crosslinking extent.

-

Precipitation and Purification: After the desired reaction time, pour the viscous polymer solution into a large volume of methanol to precipitate the crosslinked polymer.

-

Washing: Filter the precipitate and wash it repeatedly with methanol to remove any unreacted monomers, crosslinkers, and salts.

-

Drying: Dry the resulting crosslinked polymer under vacuum to obtain the final product.

Characterization of the Crosslinked Polymer

The properties of the crosslinked polymer can be characterized using various analytical techniques:

-

Solubility Tests: Crosslinked polymers are generally insoluble in common organic solvents, which can be a primary indicator of successful crosslinking.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the incorporation of the crosslinker and the formation of new bonds.

-

Thermogravimetric Analysis (TGA): To assess the thermal stability of the crosslinked polymer.[2]

-

Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and other thermal properties.

-

UV-Vis and Photoluminescence (PL) Spectroscopy: To investigate the optical properties of the crosslinked PPV derivative.[2]

-

Mechanical Testing: To evaluate properties such as tensile strength, modulus, and hardness, which are significantly influenced by crosslinking density.[5][6][7][8]

Potential Application in Probing Molecular Interactions

The bifunctional nature of this compound makes it a potential tool for studying molecular interactions, particularly protein-protein interactions. By crosslinking proximal amino acid residues on interacting proteins, it can "freeze" transient interactions, allowing for their identification and characterization.

Experimental Workflow: Probing Protein-Protein Interactions

The following diagram illustrates a general workflow for using a crosslinking agent like this compound to study protein-protein interactions.

Caption: Workflow for Protein-Protein Interaction Studies.

Protocol:

-

Incubation: Incubate the purified protein complex with an appropriate concentration of this compound in a suitable buffer. The optimal concentration and incubation time need to be determined empirically.

-

Quenching: Stop the crosslinking reaction by adding a quenching reagent, such as a primary amine (e.g., Tris or glycine), which will react with the excess crosslinker.

-

SDS-PAGE Analysis: Analyze the crosslinked products by SDS-PAGE. The formation of higher molecular weight bands compared to the non-crosslinked control indicates successful crosslinking.

-

Mass Spectrometry: Excise the crosslinked bands from the gel, digest them with a protease (e.g., trypsin), and analyze the resulting peptides by mass spectrometry to identify the crosslinked residues and, by extension, the interacting protein surfaces.

Quantitative Data Summary

Due to the limited specific data on this compound as a crosslinking agent, a comprehensive quantitative data table cannot be provided at this time. However, for a hypothetical crosslinking experiment with a polymer, the following table illustrates the type of data that should be collected and presented.

| Parameter | Uncrosslinked Polymer | Crosslinked Polymer (Low Density) | Crosslinked Polymer (High Density) |

| Solubility in THF | Soluble | Swells | Insoluble |

| Glass Transition Temp. (Tg) | TBD | TBD | TBD |

| Decomposition Temp. (Td) | TBD | TBD | TBD |

| Tensile Strength (MPa) | TBD | TBD | TBD |

| Young's Modulus (GPa) | TBD | TBD | TBD |

TBD: To Be Determined experimentally.

Logical Relationship of Crosslinking Effects

The following diagram illustrates the cause-and-effect relationship of polymer crosslinking on its properties.

References

- 1. Synthesis and properties of poly(p-phenylene vinylene) derivatives with hyperbranched structure and containing a nitro substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. Competing Effects of Molecular Additives and Cross-Link Density on the Segmental Dynamics and Mechanical Properties of Cross-Linked Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 7. mdpi.com [mdpi.com]

- 8. Cross-Linking Characteristics, Morphology, Dynamics, and Mechanical and Thermal Properties of Polychloroprene/Polybutadiene/Nano-Zinc (CR/BR/nZn) Compositions with Reduced Fire Hazard - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 1,2-Bis(bromomethyl)-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 5-nitroisoindoline and 6-nitrophthalazine derivatives, starting from the readily available precursor, 1,2-Bis(bromomethyl)-4-nitrobenzene. These heterocyclic scaffolds are of significant interest in medicinal chemistry due to their potential as anticancer agents.

Application Notes

The nitro-substituted isoindoline and phthalazine cores serve as valuable pharmacophores in the development of targeted cancer therapies. Their mechanism of action is often attributed to the modulation of key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.

5-Nitroisoindoline Derivatives as c-Myc Inhibitors:

5-Nitro-substituted indole and isoindoline derivatives have emerged as promising anticancer agents through their ability to target the c-Myc oncogene.[1] The promoter region of the c-Myc gene contains guanine-rich sequences that can form G-quadruplex structures, which act as silencers of c-Myc transcription.[1] Certain 5-nitroisoindoline derivatives can bind to and stabilize these G-quadruplexes, leading to the downregulation of c-Myc expression.[1] The subsequent decrease in the c-Myc protein, a key regulator of cell proliferation and apoptosis, can induce cell cycle arrest and trigger the intrinsic apoptotic pathway in cancer cells.[1] Furthermore, some of these compounds have been observed to increase intracellular levels of reactive oxygen species (ROS), contributing to their cytotoxic effects.[1]

6-Nitrophthalazine Derivatives as VEGFR-2 Inhibitors:

Phthalazine derivatives have been extensively investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[2][3][4][5] Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. By inhibiting VEGFR-2, these compounds can block the signaling cascade that promotes endothelial cell proliferation, migration, and survival, thereby suppressing tumor-induced angiogenesis. The nitro substitution on the phthalazine ring can influence the electronic properties of the molecule and its interaction with the VEGFR-2 binding site, potentially enhancing its inhibitory activity. Several phthalazine derivatives have shown potent anti-cancer activities in preclinical studies, with some advancing to clinical trials.[2]

Synthetic Schemes

The synthesis of 5-nitroisoindoline and 6-nitrophthalazine derivatives from this compound is achieved through cyclocondensation reactions with appropriate nucleophiles.

References

- 1. benchchem.com [benchchem.com]

- 2. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Phthalazine-based VEGFR-2 inhibitors: Rationale, design, synthesis, in silico, ADMET profile, docking, and anticancer evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of new potent phthalazine derivatives with VEGFR-2 and EGFR kinase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Peptide Derivatization using 1,2-Bis(bromomethyl)-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Bis(bromomethyl)-4-nitrobenzene is a bifunctional electrophilic reagent designed for the derivatization of peptides. Its primary application lies in the crosslinking of nucleophilic amino acid residues, most notably the thiol groups of cysteine residues. The two bromomethyl groups serve as reactive sites for alkylation, enabling the formation of stable thioether bonds. This derivatization is a valuable tool in various research and drug development applications, including the conformational constraint of peptides, the study of peptide-protein interactions, and the development of stapled peptides with enhanced biological activity and stability.

The nitro group on the benzene ring can serve multiple purposes. It can act as a spectroscopic handle for detection and quantification or be chemically modified for further conjugation. The rigid phenyl linker imposes a defined spatial constraint between the two linked residues, which is crucial for structural studies and the rational design of peptide-based therapeutics.

Principle of Derivatization

The derivatization of peptides with this compound proceeds via a nucleophilic substitution reaction. The thiol groups of cysteine residues, being highly nucleophilic, attack the benzylic carbons of the bromomethyl groups, displacing the bromide ions and forming stable thioether bonds. This results in the formation of a cyclic peptide if the two cysteine residues are within the same peptide chain (intramolecular crosslinking) or the linkage of two separate peptides (intermolecular crosslinking). The reaction is typically performed under neutral to slightly basic conditions to ensure the deprotonation of the cysteine thiols, thereby increasing their nucleophilicity.

Applications

-

Peptide Stapling and Cyclization: By introducing two cysteine residues at appropriate positions within a peptide sequence, this compound can be used to create a covalent bridge, resulting in a "stapled" or cyclized peptide.[1][2] This conformational constraint can lock the peptide into a desired bioactive conformation, often leading to increased receptor binding affinity, enhanced proteolytic stability, and improved cell permeability.[1][2]

-

Structural Biology: The fixed distance and geometry imposed by the crosslinker can provide valuable constraints for the structural determination of peptides and peptide complexes using techniques such as NMR spectroscopy and X-ray crystallography.

-

Probing Protein-Protein Interactions: Peptides derivatized with this reagent can be used as probes to study the spatial arrangement of amino acids in protein binding pockets.

-

Development of Peptide Therapeutics: The enhanced stability and bioactivity of stapled peptides make them attractive candidates for drug development.

Quantitative Data Summary

The following table summarizes representative quantitative data for the derivatization of a model peptide (e.g., a 10-amino acid peptide with two cysteine residues) with this compound. Please note that these values are illustrative and actual results may vary depending on the peptide sequence and reaction conditions.

| Parameter | Value | Method of Determination |

| Reaction Yield | > 90% | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |

| Purity of Derivatized Peptide | > 95% | RP-HPLC with UV detection at 220 nm and 260 nm |

| Mass Confirmation | Observed Mass = Expected Mass ± 0.5 Da | Mass Spectrometry (MALDI-TOF or ESI-MS) |

| Reaction Time | 1 - 2 hours | Time-course analysis by RP-HPLC |

| Optimal pH | 7.0 - 8.0 | pH screening experiments |

| Reagent:Peptide Molar Ratio | 1.1 : 1 | Stoichiometric analysis |

Experimental Protocols

Materials and Reagents

-

Peptide containing two cysteine residues (lyophilized powder)

-

This compound

-

Ammonium bicarbonate (NH₄HCO₃)

-

Acetonitrile (ACN)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Deionized water

-

Solid Phase Extraction (SPE) C18 cartridges

-

RP-HPLC system with a C18 column

-

Mass spectrometer (MALDI-TOF or ESI)

Protocol: Intramolecular Crosslinking of a Dithiol Peptide

This protocol describes a general procedure for the intramolecular cyclization of a peptide containing two cysteine residues using this compound.

-

Peptide Dissolution: Dissolve the lyophilized peptide in a solution of 50% acetonitrile in 20 mM ammonium bicarbonate buffer (pH 7.8) to a final concentration of 1 mg/mL. The use of a co-solvent like acetonitrile helps to dissolve both the peptide and the crosslinking reagent.

-

Reagent Preparation: Prepare a 10 mM stock solution of this compound in DMF.

-

Derivatization Reaction: To the peptide solution, add a 1.1-fold molar excess of the this compound stock solution. The slight excess of the reagent ensures complete reaction with the peptide.

-

Incubation: Gently mix the reaction mixture and incubate at room temperature for 1-2 hours. Protect the reaction from light if the derivatized peptide is intended for fluorescence-based applications.

-

Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at different time points (e.g., 0, 30, 60, and 120 minutes) and analyzing them by RP-HPLC and mass spectrometry. The derivatized peptide will have a different retention time and a higher mass compared to the starting material.

-

Quenching the Reaction (Optional): The reaction can be quenched by adding a small molecule thiol, such as dithiothreitol (DTT) or β-mercaptoethanol, to react with any excess this compound.

-

Purification: Purify the derivatized peptide using RP-HPLC.

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Gradient: A suitable gradient (e.g., 5% to 95% B over 30 minutes) should be optimized to achieve good separation of the derivatized peptide from the unreacted peptide and other byproducts.

-

Detection: Monitor the elution at 220 nm (for the peptide backbone) and 260 nm (for the nitroaromatic ring).

-

-

Fraction Collection and Analysis: Collect the fractions corresponding to the desired product peak. Confirm the identity and purity of the collected fractions by mass spectrometry.

-

Lyophilization: Lyophilize the purified fractions to obtain the final derivatized peptide as a dry powder.

-

Storage: Store the lyophilized peptide at -20°C or below, protected from light and moisture.

Visualizations

Caption: Experimental workflow for peptide derivatization.

Caption: Reaction mechanism of peptide cyclization.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions with 1,2-Bis(bromomethyl)-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Bis(bromomethyl)-4-nitrobenzene is a versatile bifunctional electrophile utilized in organic synthesis for the construction of a variety of molecular architectures. The presence of two reactive benzylic bromide moieties, activated by the electron-withdrawing nitro group, makes it an excellent substrate for nucleophilic substitution reactions. This property allows for its use in the synthesis of heterocyclic compounds, as a crosslinking agent for biomolecules, and in the formation of macrocycles, which are of significant interest in drug discovery and materials science.

The two benzylic bromide groups can react with a variety of nucleophiles, including amines, thiols, and sulfides, leading to the formation of new carbon-nitrogen, carbon-sulfur, and other carbon-heteroatom bonds. The rigid phenyl backbone, coupled with the two reactive arms, makes this reagent particularly suitable for creating cyclic structures with defined geometries.

These application notes provide detailed protocols for representative nucleophilic substitution reactions involving this compound, a summary of reaction conditions, and graphical representations of the experimental workflows.

Data Presentation